molecular formula C10H18N2O2 B2668972 4-Hydroxy-[1,3'-bipiperidine]-2'-one CAS No. 2097866-26-5

4-Hydroxy-[1,3'-bipiperidine]-2'-one

Cat. No.: B2668972
CAS No.: 2097866-26-5
M. Wt: 198.266
InChI Key: XUMSQJPKOWCTEA-UHFFFAOYSA-N
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Description

4-Hydroxy-[1,3'-bipiperidine]-2'-one is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.266. The purity is usually 95%.
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Scientific Research Applications

pH-triggered Conformational Switch

Derivatives of trans-3-hydroxy-4-aminopiperidine, similar in structure to 4-Hydroxy-[1,3'-bipiperidine]-2'-one, have been identified as potential pH-sensitive conformational switches. These compounds can perform two consecutive flips when the basicity/acidity of the solution changes. Such behavior was observed through 1H NMR for a model compound, demonstrating its potential application in designing geometry-dependent functions, such as cation chelators or lipid tails (Samoshin et al., 2013).

Diastereoselective Synthesis

A method using Cu(I)-catalyzed reductive aldol cyclization of alpha,beta-unsaturated amides with ketones enables the diastereoselective synthesis of 4-hydroxypiperidin-2-ones. This process, when combined with proline-catalyzed asymmetric Mannich reactions, facilitates the enantioselective synthesis of highly functionalized piperidin-2-ones and hydroxylated piperidines, indicating its significance in organic synthesis and medicinal chemistry applications (Lam et al., 2005).

Natural Product Synthesis

The 3-hydroxypiperidine skeleton, closely related to this compound, is a privileged scaffold found in many bioactive compounds and natural products. Research highlights the synthetic efforts targeting natural products containing this scaffold, underscoring its importance in the development of new therapeutic agents and the synthesis of complex organic molecules (Wijdeven et al., 2010).

Stereodivergent Synthesis

Research has developed a stereodivergent route towards both diastereomeric forms of functionalized 4-hydroxypiperidines. This method involves the biocatalytic generation of enantiopure starting materials followed by functionalization via N-acyliminium ion-mediated CC-bond formation, showing the versatility of 4-hydroxypiperidines in stereoselective organic synthesis (Vink et al., 2002).

Aza-Prins-Cyclization

4-Hydroxypiperidines have been synthesized with high selectivity using aza-Prins-cyclization under mild conditions, facilitated by phosphomolybdic acid. This represents the first report on preparing 4-hydroxypiperidines through this cyclization method, indicating its potential for efficient and selective synthesis of piperidine derivatives (Yadav et al., 2009).

Properties

IUPAC Name

3-(4-hydroxypiperidin-1-yl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-8-3-6-12(7-4-8)9-2-1-5-11-10(9)14/h8-9,13H,1-7H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMSQJPKOWCTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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